N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide is a synthetic organic compound that features a complex structure with multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving appropriate starting materials.
Attachment of the furan-3-ylmethyl group: This step may involve a nucleophilic substitution reaction where a furan-3-ylmethyl halide reacts with an amine group on the benzo[b]thiophene core.
Attachment of the thiophen-2-yl group: This could be done through a similar nucleophilic substitution reaction or via a cross-coupling reaction such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the heterocyclic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., amines) can be employed under suitable conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide
- N-(furan-3-ylmethyl)-N-(2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide
- N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-3-carboxamide
Uniqueness
N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide is unique due to the specific positioning of the furan and thiophene rings, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties compared to similar compounds, making it a valuable subject of study.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2S2/c22-20(19-12-16-4-1-2-6-18(16)25-19)21(13-15-8-10-23-14-15)9-7-17-5-3-11-24-17/h1-6,8,10-12,14H,7,9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHRFYKJAGTVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)N(CCC3=CC=CS3)CC4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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